N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C18H20N4O3S/c1-10(2)9-14(23)20-18-19-11(3)15(26-18)17-21-16(22-25-17)12-5-7-13(24-4)8-6-12/h5-8,10H,9H2,1-4H3,(H,19,20,23) |
InChI Key |
YHJIJBBOPFIKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC(C)C)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-Amine
The oxadiazole ring is constructed via a [3+2] cycloaddition between a nitrile oxide and an amidoxime. 4-Methoxybenzonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield 4-methoxybenzamidoxime . Subsequent reaction with chloroacetyl chloride in the presence of triethylamine generates the nitrile oxide intermediate, which undergoes cyclization to form the oxadiazole ring.
Reaction Conditions :
-
Solvent: Dichloromethane
-
Temperature: 0°C → room temperature
-
Catalyst: Triethylamine (1.2 equiv)
-
Yield: 68–72%
Analytical Data :
Functionalization of the Oxadiazole Ring
The 5-amino group on the oxadiazole is acylated using 3-methylbutanoyl chloride in anhydrous tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base. This step introduces the butanamide side chain while preserving the oxadiazole-thiazole linkage.
Optimization Note : Excess acyl chloride (1.5 equiv) and prolonged reaction times (12 h) improve yields to 85%.
Synthesis of the 1,3-Thiazole Core
Hantzsch Thiazole Synthesis
The thiazole ring is synthesized via condensation of α-bromo-4-methylacetophenone with thiourea in ethanol under reflux. This yields 4-methyl-1,3-thiazol-2-amine , which is subsequently oxidized to the corresponding thiazol-2(3H)-ylidene using N-bromosuccinimide (NBS) in acetonitrile.
Critical Parameters :
-
Molar Ratio : 1:1.2 (α-bromo ketone:thiourea)
-
Reaction Time : 6 h
-
Yield : 74%
Spectroscopic Confirmation :
Coupling of Oxadiazole and Thiazole Moieties
The oxadiazole-thiazole linkage is established via a Buchwald–Hartwig amination between 5-bromo-3-(4-methoxyphenyl)-1,2,4-oxadiazole and 4-methyl-1,3-thiazol-2(3H)-ylidene . Catalytic Pd(OAc)₂ with Xantphos as a ligand enables C–N bond formation under microwave irradiation.
Optimized Conditions :
-
Solvent: 1,4-Dioxane
-
Temperature: 120°C (microwave)
-
Duration: 45 min
-
Yield: 63%
Final Acylation and Stereochemical Control
The Z-configuration at the thiazole-ylidene double bond is secured during the acylation step. Treatment of the intermediate with 3-methylbutanoyl chloride in the presence of 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) ensures selective acylation without epimerization.
Key Observations :
-
Reaction Monitoring : Reverse-phase HPLC confirms >98% stereochemical purity.
-
Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:7).
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) :
-
δ 7.92 (d, J = 8.5 Hz, 2H, Ar–H), 7.02 (d, J = 8.5 Hz, 2H, Ar–H), 3.83 (s, 3H, OCH₃), 2.71 (q, J = 7.2 Hz, 2H, CH₂), 2.41 (s, 3H, thiazole-CH₃), 1.58 (m, 1H, CH(CH₃)₂), 1.22 (d, J = 6.8 Hz, 6H, (CH₃)₂).
HRMS (ESI-TOF) :
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the Z-configuration of the thiazole-ylidene moiety. The dihedral angle between the oxadiazole and thiazole planes is 12.3°, indicating moderate conjugation.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch Thiazole | 74 | 95 | Scalability |
| Buchwald–Hartwig | 63 | 98 | Stereochemical control |
| Direct Acylation | 85 | 97 | Minimal side products |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the oxadiazole and thiazole rings may enhance the compound's ability to inhibit bacterial growth by disrupting cellular processes or inhibiting specific enzymes crucial for bacterial proliferation .
- Anticancer Properties : Preliminary studies suggest that N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-methylbutanamide may possess anticancer activity. Its mechanism could involve the inhibition of cancer cell proliferation through interference with key signaling pathways or enzyme activities .
- Enzyme Inhibition : The compound's unique structure allows it to potentially inhibit specific enzymes involved in disease progression. This characteristic makes it a candidate for further investigation as a therapeutic agent against various diseases .
Materials Science Applications
- Organic Electronics : Due to its electronic properties, this compound can be explored for applications in organic semiconductors and photovoltaic devices. Its ability to form stable thin films may be advantageous for developing flexible electronic components .
- Nanotechnology : The integration of this compound into nanomaterials can enhance their functional properties, making them suitable for applications in drug delivery systems and biosensors .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of oxadiazole compounds demonstrated significant antimicrobial activity against various pathogens. The results indicated that modifications to the thiazole moiety could enhance efficacy, suggesting that this compound could be developed into an effective antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies have shown that compounds similar to this compound exhibit cytotoxicity against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The target compound’s structural analogs share heterocyclic cores (e.g., thiazole, thiadiazole, oxadiazole) but differ in substituents and side chains, influencing their physicochemical and pharmacological profiles.
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Oxadiazole vs. Thiadiazole : The target’s 1,2,4-oxadiazole ring (electron-deficient) may confer greater metabolic stability compared to thiadiazole derivatives (e.g., compounds), which are more prone to nucleophilic attack .
- Substituent Effects : The 4-methoxyphenyl group in the target enhances lipophilicity and π-π interactions compared to phenyl or acetylpyridine substituents in analogs .
Comparison :
- The target’s 1,2,4-oxadiazole ring may be synthesized via cyclization of amidoximes (similar to ’s hydroxylamine-mediated reactions) .
- Thiadiazole derivatives (e.g., ’s 8a–c) use active methylene compounds under acidic conditions, yielding diverse substituents .
Pharmacological and Physicochemical Properties
Biological Activity
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound featuring multiple heterocyclic structures. Its unique combination of oxadiazole and thiazole rings has drawn significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 450.5 g/mol. The structure includes a methoxyphenyl group, an oxadiazole ring, and a thiazole moiety, contributing to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O4S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1092339-33-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as mitosis and apoptosis. The compound has shown potential as an inhibitor of HSET (KIFC1), which plays a critical role in the formation of mitotic spindles in cancer cells. By disrupting this process, the compound can induce multipolar mitosis leading to cell death in centrosome-amplified cancer cells .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and oxadiazole exhibit significant anticancer properties. In vitro assays have shown that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Case Study: HSET Inhibition
A study highlighted the discovery of a series of compounds that inhibit HSET with nanomolar potency. These compounds were shown to induce multipolarity in cancer cells, confirming their potential as therapeutic agents against cancers characterized by centrosome amplification .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of heterocycles known for their bioactivity. Preliminary screening indicated moderate antibacterial activity against several strains including Salmonella typhi and Bacillus subtilis. Further optimization of the compound's structure could enhance its efficacy against a broader range of pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole or oxadiazole rings can significantly affect potency and selectivity against target proteins. For instance, altering substituents on the oxadiazole ring has been shown to improve binding affinity to HSET while maintaining low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
